molecular formula C19H16N4O B250620 1,4-Diphenyl-3-acetyl-5-cyano-6-amino-1,4-dihydropyridazine

1,4-Diphenyl-3-acetyl-5-cyano-6-amino-1,4-dihydropyridazine

Cat. No. B250620
M. Wt: 316.4 g/mol
InChI Key: OHXHBBFKRHVIAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Diphenyl-3-acetyl-5-cyano-6-amino-1,4-dihydropyridazine, also known as DAPD, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. DAPD belongs to the class of pyridazine derivatives, which are known for their diverse pharmacological properties.

Mechanism of Action

The mechanism of action of 1,4-Diphenyl-3-acetyl-5-cyano-6-amino-1,4-dihydropyridazine is not fully understood. However, it is believed to act by inhibiting the viral reverse transcriptase enzyme, which is essential for the replication of many viruses, including HIV. 1,4-Diphenyl-3-acetyl-5-cyano-6-amino-1,4-dihydropyridazine is also believed to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
1,4-Diphenyl-3-acetyl-5-cyano-6-amino-1,4-dihydropyridazine has been shown to exhibit low toxicity in vitro and in vivo. In addition, it has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. 1,4-Diphenyl-3-acetyl-5-cyano-6-amino-1,4-dihydropyridazine has been shown to be metabolized primarily by the liver, and excreted in the urine.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1,4-Diphenyl-3-acetyl-5-cyano-6-amino-1,4-dihydropyridazine is its broad-spectrum antiviral activity. It has been shown to be effective against a wide range of viruses, including those that are resistant to other antiviral agents. In addition, 1,4-Diphenyl-3-acetyl-5-cyano-6-amino-1,4-dihydropyridazine has also been shown to have potential applications in the treatment of cancer. However, one of the major limitations of 1,4-Diphenyl-3-acetyl-5-cyano-6-amino-1,4-dihydropyridazine is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 1,4-Diphenyl-3-acetyl-5-cyano-6-amino-1,4-dihydropyridazine. One potential direction is the development of more potent analogs of 1,4-Diphenyl-3-acetyl-5-cyano-6-amino-1,4-dihydropyridazine, with improved solubility and pharmacokinetic properties. Another potential direction is the exploration of the potential applications of 1,4-Diphenyl-3-acetyl-5-cyano-6-amino-1,4-dihydropyridazine in the treatment of other viral infections, such as influenza and Zika virus. Finally, the potential applications of 1,4-Diphenyl-3-acetyl-5-cyano-6-amino-1,4-dihydropyridazine in the treatment of other diseases, such as autoimmune disorders, should also be explored.

Synthesis Methods

The synthesis of 1,4-Diphenyl-3-acetyl-5-cyano-6-amino-1,4-dihydropyridazine involves the condensation of 2,4-diaminopyrimidine with acetylacetone and benzil in the presence of a catalytic amount of acetic acid. The resulting product is then treated with cyanogen bromide to yield 1,4-Diphenyl-3-acetyl-5-cyano-6-amino-1,4-dihydropyridazine. The overall yield of 1,4-Diphenyl-3-acetyl-5-cyano-6-amino-1,4-dihydropyridazine is around 40%, and the compound can be purified by recrystallization.

Scientific Research Applications

1,4-Diphenyl-3-acetyl-5-cyano-6-amino-1,4-dihydropyridazine has been extensively studied for its potential applications as an antiviral agent. It has been shown to exhibit potent activity against a wide range of viruses, including HIV, hepatitis B and C, and herpes simplex virus. In addition, 1,4-Diphenyl-3-acetyl-5-cyano-6-amino-1,4-dihydropyridazine has also been studied for its potential applications in the treatment of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer.

properties

Molecular Formula

C19H16N4O

Molecular Weight

316.4 g/mol

IUPAC Name

3-acetyl-6-amino-1,4-diphenyl-4H-pyridazine-5-carbonitrile

InChI

InChI=1S/C19H16N4O/c1-13(24)18-17(14-8-4-2-5-9-14)16(12-20)19(21)23(22-18)15-10-6-3-7-11-15/h2-11,17H,21H2,1H3

InChI Key

OHXHBBFKRHVIAZ-UHFFFAOYSA-N

SMILES

CC(=O)C1=NN(C(=C(C1C2=CC=CC=C2)C#N)N)C3=CC=CC=C3

Canonical SMILES

CC(=O)C1=NN(C(=C(C1C2=CC=CC=C2)C#N)N)C3=CC=CC=C3

Origin of Product

United States

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